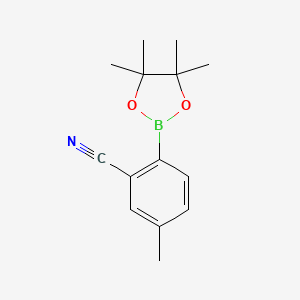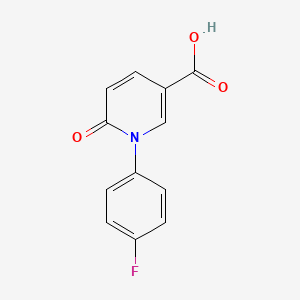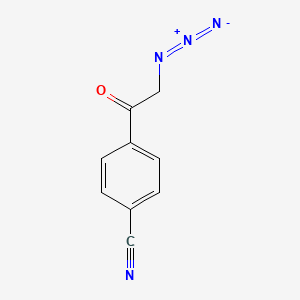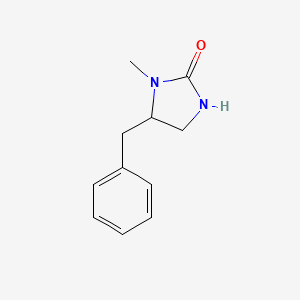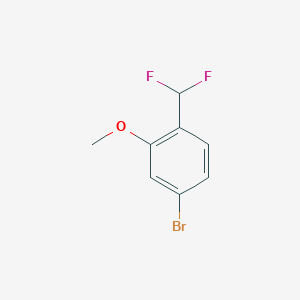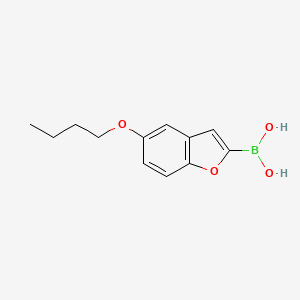
(5-Butoxybenzofuran-2-yl)boronic acid
Overview
Description
(5-Butoxybenzofuran-2-yl)boronic acid is a boronic acid derivative with a butoxy group attached to the benzofuran ring at the 5-position
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 5-butoxybenzofuran with a boronic acid derivative under suitable reaction conditions, such as using a boronic acid ester and a suitable catalyst.
Industrial Production Methods: On an industrial scale, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., sodium carbonate), and an aryl halide.
Oxidation: Common oxidizing agents include hydrogen peroxide or metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Various oxidized derivatives of the benzofuran ring.
Reduction: Reduced forms of the boronic acid group.
Scientific Research Applications
(5-Butoxybenzofuran-2-yl)boronic acid has several applications in scientific research:
Chemistry: It is used in organic synthesis, particularly in cross-coupling reactions to create complex organic molecules.
Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of materials and chemicals that require specific boronic acid functionalities.
Mechanism of Action
The mechanism by which (5-Butoxybenzofuran-2-yl)boronic acid exerts its effects depends on the specific application. In Suzuki-Miyaura coupling, the boronic acid group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed process. The molecular targets and pathways involved are typically related to the specific reactions and compounds being synthesized.
Comparison with Similar Compounds
2-Benzofuranylboronic acid: Similar structure but lacks the butoxy group.
2-Furanylboronic acid: Similar boronic acid functionality but different aromatic ring structure.
Uniqueness: (5-Butoxybenzofuran-2-yl)boronic acid is unique due to the presence of the butoxy group, which can influence its reactivity and applications compared to other boronic acids.
Properties
IUPAC Name |
(5-butoxy-1-benzofuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO4/c1-2-3-6-16-10-4-5-11-9(7-10)8-12(17-11)13(14)15/h4-5,7-8,14-15H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAUYIYFGYYRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


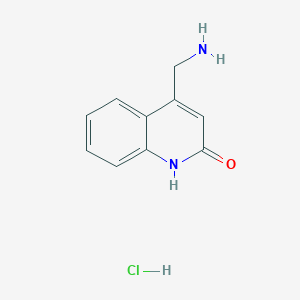
![(2S,4R)-1-(tert-Butoxycarbonyl)-4-((2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidin-4-yl)oxy)pyrrolidine-2-carboxylic acid](/img/structure/B1526005.png)
![2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone](/img/structure/B1526006.png)
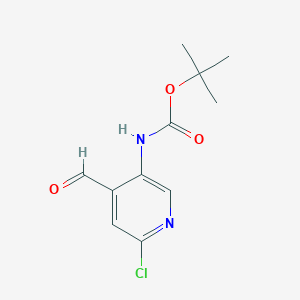
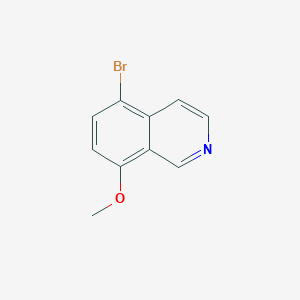

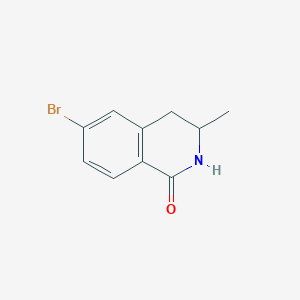
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile](/img/structure/B1526013.png)
